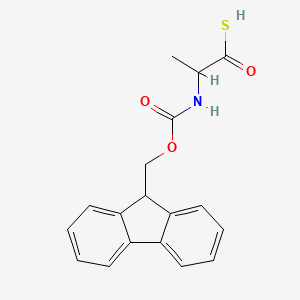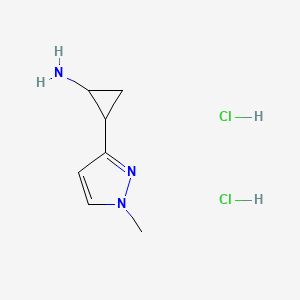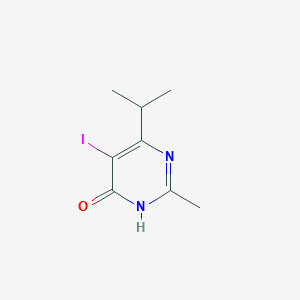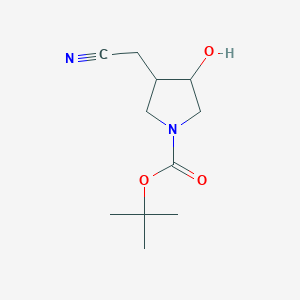
Fmoc-(S)-2-aminopropanethioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(S)-2-aminopropanethioic S-acid is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protecting group for the amino group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-aminopropanethioic S-acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(S)-2-aminopropanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in DMF for Fmoc removal.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Free thiol groups.
Substitution: Deprotected amino acids ready for further coupling reactions.
Applications De Recherche Scientifique
Fmoc-(S)-2-aminopropanethioic S-acid is widely used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes
Mécanisme D'action
The mechanism of action of Fmoc-(S)-2-aminopropanethioic S-acid involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in coupling reactions to form peptide bonds. This process is crucial for the stepwise assembly of peptides on a solid support .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-(S)-3-methylglutamate: Used in the synthesis of peptides and proteins with specific structural requirements.
Uniqueness
Fmoc-(S)-2-aminopropanethioic S-acid is unique due to its thiol group, which allows for the formation of disulfide bonds, adding stability and functionality to the synthesized peptides. This makes it particularly useful in the synthesis of peptides that require specific structural features .
Propriétés
Formule moléculaire |
C18H17NO3S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanethioic S-acid |
InChI |
InChI=1S/C18H17NO3S/c1-11(17(20)23)19-18(21)22-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,21)(H,20,23) |
Clé InChI |
NODUQTJWQCYJAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B12312405.png)
![N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine](/img/structure/B12312409.png)
![(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)
![rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis](/img/structure/B12312428.png)
![N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide](/img/structure/B12312440.png)

![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B12312450.png)
![rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12312462.png)
![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)




